Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using techniques such as IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum of a related compound showed a peak at 1706 cm-1, corresponding to the C=O bond .Chemical Reactions Analysis
The chemical reactions involving related compounds have been monitored using techniques such as TLC . The reactions were visualized with UV light or iodine vapor .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed. For instance, a related compound was found to be a solid . The SMILES string and InChI key for a related compound are also provided .Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of new heterocycles based on pyrazole sulfonamide derivatives have demonstrated potential antimicrobial activities. These compounds were developed through a series of chemical reactions starting with amino pyrazoles, leading to the formation of several derivatives, including sulfonamides, semicarbazones, and thiosemicarbazones. Such derivatives exhibit significant antimicrobial properties against various microbial strains, indicating the potential of Methyl 4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzoate as a core structure for developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Drug Delivery Systems
Research on encapsulating lipophilic pyrenyl derivatives in water-soluble metalla-cages highlights the potential of using complex organic structures for targeted drug delivery. This study demonstrates the successful encapsulation of various pyrenyl derivatives, including biologically relevant structures, within a metalla-cage, resulting in compounds that exhibit enhanced cytotoxicity against cancer cells. Such findings suggest the utility of this compound in the development of novel drug delivery mechanisms that could offer specificity and increased efficacy in cancer treatment (Mattsson et al., 2010).
Synthesis of Key Intermediates
The compound has been used as a key intermediate in the synthesis of various pharmacologically relevant molecules. For instance, the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a critical intermediate of Tianeptine, demonstrates the compound's utility in creating complex pharmaceutical agents. This research underscores the versatility of this compound in synthesizing compounds with potential therapeutic applications (Xiu-lan, 2009).
Antiproliferative Activity
A study on the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines showcases the potential of this compound in cancer research. These derivatives were found to exhibit significant antiproliferative effects on various cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer therapies (Mallesha et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein
Pharmacokinetics
It is mentioned that the compound can inhibit hbv dna viral load when administered orally in an hbv aav mouse model , suggesting good oral bioavailability.
Result of Action
The primary result of the compound’s action is the inhibition of HBV DNA viral load . This suggests that the compound could potentially reduce the amount of HBV in the body, thereby helping to control the infection.
Properties
IUPAC Name |
methyl 4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-29-20(26)15-5-7-16(8-6-15)30(27,28)23-12-10-22(11-13-23)19(25)17-14-21-24-9-3-2-4-18(17)24/h5-8,14H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKZHLROGHXYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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